[3-(Cycloheptylamino)propyl]dimethylamine

Catalog No.
S13852056
CAS No.
M.F
C12H26N2
M. Wt
198.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Cycloheptylamino)propyl]dimethylamine

Product Name

[3-(Cycloheptylamino)propyl]dimethylamine

IUPAC Name

N-cycloheptyl-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

InChI

InChI=1S/C12H26N2/c1-14(2)11-7-10-13-12-8-5-3-4-6-9-12/h12-13H,3-11H2,1-2H3

InChI Key

BHWOATHULGUNGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCCCCC1

[3-(Cycloheptylamino)propyl]dimethylamine is an organic compound with the molecular formula C11_{11}H22_{22}N2_2. It features a cycloheptyl group attached to a propyl chain, which is further connected to a dimethylamino group. This structure contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

The compound is characterized by its amine functional group, which plays a significant role in its reactivity and interactions with biological systems. Its molecular weight is approximately 182.31 g/mol, and it is typically handled with caution due to its potential hazards.

The chemical reactivity of [3-(Cycloheptylamino)propyl]dimethylamine can be attributed to the presence of the amine group. It can participate in various reactions including:

  • Alkylation Reactions: The dimethylamino group can act as a nucleophile, allowing for alkylation with various electrophiles.
  • Acid-Base Reactions: As a basic amine, it can accept protons in acidic conditions, forming ammonium salts.
  • Formation of Amides: It can react with carboxylic acids or their derivatives to form amides, which are important in drug development.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

The synthesis of [3-(Cycloheptylamino)propyl]dimethylamine typically involves multi-step organic reactions. Common methods include:

  • Amine Alkylation: Starting from cycloheptylamine and using an appropriate alkylating agent (such as 1-bromopropane) to form the propyl chain.
  • Dimethylation: The introduction of two methyl groups onto the nitrogen atom can be achieved through methyl iodide or dimethyl sulfate under basic conditions.

These methods allow for the production of the compound in moderate yields, although optimization may be required for large-scale synthesis.

[3-(Cycloheptylamino)propyl]dimethylamine has potential applications in several areas:

  • Pharmaceutical Development: Its structural characteristics suggest possible roles as a drug candidate targeting neurological disorders.
  • Chemical Research: As a reagent or intermediate in organic synthesis, it may facilitate the development of more complex molecules.

The exploration of its applications is ongoing, particularly within medicinal chemistry.

Interaction studies involving [3-(Cycloheptylamino)propyl]dimethylamine focus on understanding how this compound interacts with biological targets. Key areas include:

  • Receptor Binding Studies: Investigating how effectively it binds to specific receptors compared to other known ligands.
  • Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems could provide insights into its safety and efficacy as a therapeutic agent.

These studies are essential for assessing the viability of this compound in clinical settings.

Several compounds share structural similarities with [3-(Cycloheptylamino)propyl]dimethylamine, providing context for its uniqueness:

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-1-cyclohexylamineC11_{11}H23_{23}NSimilar dimethylamino structure; different cyclic group
1-(Cyclopropyl)-N,N-dimethylamineC8_{8}H15_{15}NSmaller cyclic structure; potential different biological activity
N,N-Dimethyl-2-morpholinoethanamineC11_{11}H22_{22}N2_2OContains a morpholine ring; differing pharmacological properties

These comparisons highlight the unique cycloheptyl structure of [3-(Cycloheptylamino)propyl]dimethylamine, which may influence its reactivity and biological interactions differently than those with smaller or alternative cyclic structures.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

198.209598838 g/mol

Monoisotopic Mass

198.209598838 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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